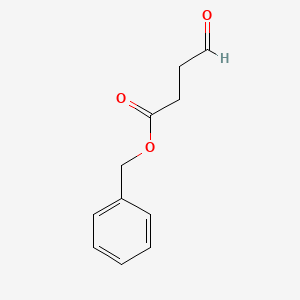

Benzyl 4-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: Benzyl 4-oxobutanoate can be synthesized through the esterification of 4-oxobutanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound for various applications .

化学反応の分析

Enolate Formation and Alkylation

Benzyl 4-oxobutanoate undergoes deprotonation at the α-carbon using strong bases (e.g., NaH or t-BuOK), forming a resonance-stabilized enolate. This intermediate reacts with alkyl halides via an S<sub>N</sub>2 mechanism to yield monoalkylated products .

-

Reagents : Benzyl alcohol, NaH, THF, 4-bromoethyl acetoacetate.

-

Conditions : 0°C → 20°C, 12 hours under N<sub>2</sub>.

-

Yield : 88.5% after column chromatography.

| Reaction Component | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Alkylating Agent | 4-Bromoethyl acetoacetate |

| Workup | Acidic quench (HCl), extraction |

Nucleophilic Addition at the Carbonyl Group

The ketone group participates in nucleophilic additions. For example, Grignard reagents or amines can attack the electrophilic carbonyl carbon, forming tertiary alcohols or imines, respectively . Steric hindrance from the benzyl group often directs regioselectivity.

Ester Hydrolysis

The ester bond hydrolyzes under acidic or basic conditions to yield 4-oxobutanoic acid and benzyl alcohol. This reaction is critical for generating bioactive intermediates .

Conditions :

-

Acidic : HCl/H<sub>2</sub>O, reflux.

-

Basic : NaOH/EtOH, room temperature.

Oxidation Reactions

The keto group can be oxidized to a carboxylic acid using agents like KMnO<sub>4</sub> or CrO<sub>3</sub>, though this is less common due to competing ester hydrolysis.

Mechanistic Insights

科学的研究の応用

Benzyl 4-oxobutanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: It is used in the production of fragrances, flavors, and pharmaceuticals .

作用機序

The mechanism of action of benzyl 4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl group instead of a benzyl group.

Methyl 4-oxobutanoate: Similar in structure but with a methyl group instead of a benzyl group

Uniqueness: Benzyl 4-oxobutanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from its ethyl and methyl counterparts .

生物活性

Benzyl 4-oxobutanoate, a derivative of 4-oxobutanoic acid, has garnered interest due to its potential biological activities, particularly as an inhibitor of the enzyme tyrosinase. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various chemical methods, often involving the esterification of 4-oxobutanoic acid with benzyl alcohol. The structural formula is represented as follows:

This compound belongs to a class of alkyl 4-oxobutanoates that have shown varying degrees of biological activity based on the length and branching of the alkyl chains. Research indicates that compounds with longer carbon chains generally exhibit enhanced inhibitory effects on tyrosinase activity compared to their shorter counterparts, with benzyl derivatives showing moderate activity.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the melanin biosynthesis pathway, making it a target for skin-whitening agents and treatments for hyperpigmentation. The inhibitory activity of this compound has been evaluated in several studies:

- In a study comparing various alkyl derivatives, this compound exhibited an inhibition percentage of 47.0% at a concentration of 500 µM , with an IC50 value greater than 500 µM , indicating lower potency compared to other derivatives like butyl or propyl 4-oxobutanoates, which showed higher inhibition rates (82.3% and 72.8%, respectively) .

| Compound | % Inhibition (500 µM) | IC50 (μM) |

|---|---|---|

| This compound | 47.0 ± 9.0 | >500 |

| Butyl 4-oxobutanoate | 82.3 ± 2.1 | 176.5 ± 2.8 |

| Propyl 4-oxobutanoate | 72.8 ± 3.3 | 244.1 ± 3.6 |

The mechanism by which this compound inhibits tyrosinase is not fully elucidated; however, it is hypothesized that the compound interacts with the hydrophobic pocket of the enzyme, albeit less effectively than longer-chain alkyl derivatives.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the inhibitory effects of various alkyl derivatives on mushroom tyrosinase found that while all derivatives were less potent than kojic acid (IC50 = 21.8 μM), this compound's activity was significant enough to warrant further investigation into structural modifications for enhanced efficacy .

- Potential Applications : Given its moderate inhibitory activity against tyrosinase, this compound may have applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders.

- Comparative Analysis : When compared to other compounds within its class, this compound serves as a benchmark for evaluating new derivatives that might offer improved biological activity through structural modifications.

特性

IUPAC Name |

benzyl 4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWHOVCUMLPGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。